
(R)-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate is a chiral compound that has gained attention in various fields of scientific research This compound is known for its unique structural features, which include a pyrrolidine ring, a tetrahydropyran moiety, and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydropyran-4-ylmethyl group.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The tetrahydropyran moiety can participate in nucleophilic substitution reactions, where the tetrahydropyran-4-ylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate serves as a versatile intermediate for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound has been studied for its potential biological activities, including its role as a building block for the synthesis of bioactive molecules. It may exhibit pharmacological properties such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor in the synthesis of therapeutic agents. Its structural features allow for the design of molecules with specific biological targets.
Industry
In the industrial sector, ®-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate is used in the production of fine chemicals and pharmaceuticals. Its synthesis and applications are optimized for scalability and cost-effectiveness.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate
- tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate (racemic mixture)
- ®-tert-Butyl (1-(methyl)pyrrolidin-3-yl)carbamate
Uniqueness
®-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate is unique due to its chiral nature and the presence of both a pyrrolidine ring and a tetrahydropyran moiety. These features contribute to its diverse reactivity and potential applications in various fields. Compared to its similar compounds, the ®-enantiomer may exhibit different biological activities and selectivity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(oxan-4-ylmethyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-13-4-7-17(11-13)10-12-5-8-19-9-6-12/h12-13H,4-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTFNJAAWPWZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14788097.png)
![3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)
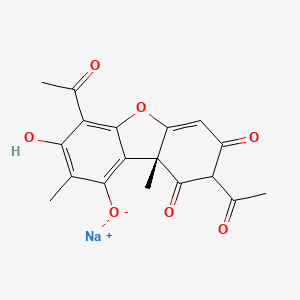
![Ethyl 2-(cyanomethyl)-3-[2-nitro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]prop-2-enoate](/img/structure/B14788114.png)

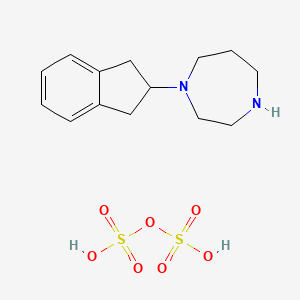
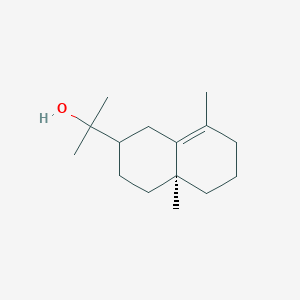
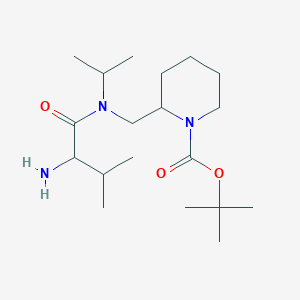
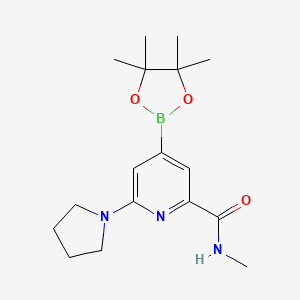
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazine-3-carboxamide](/img/structure/B14788142.png)
![2-Naphthalenesulfonamide, N-[3-[3-[(aminoiminomethyl)amino]propyl]-1-butyl-2-oxo-3-pyrrolidinyl]-6,7-dimethoxy-](/img/structure/B14788160.png)
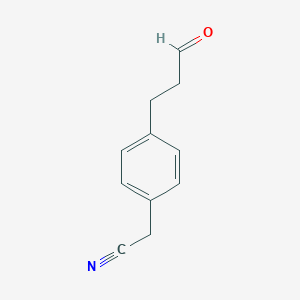
![Benzyl 2-[[2-[[(2-amino-4-methylsulfanylbutyl)disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B14788168.png)
